methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate
Description
Methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is a heterocyclic compound featuring a fused [1,2,4]triazolo[4,3-a]pyrazine core linked to a piperidine ring via a sulfamoyl bridge. The phenylcarbamate moiety introduces hydrogen-bonding and solubility-modifying properties. Its design leverages hybrid heterocyclic systems to optimize steric and electronic interactions with biological targets.
Properties
IUPAC Name |
methyl N-[4-[[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]sulfamoyl]phenyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O4S/c1-13-22-23-18-17(20-9-12-26(13)18)25-10-7-15(8-11-25)24-31(28,29)16-5-3-14(4-6-16)21-19(27)30-2/h3-6,9,12,15,24H,7-8,10-11H2,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKTARJDCEORJJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NS(=O)(=O)C4=CC=C(C=C4)NC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl (4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenyl)carbamate is an intricate compound with potential therapeutic applications. This article explores its biological activity, synthesis, and implications in medicinal chemistry.
Chemical Structure and Properties
The compound can be broken down into several key structural components:
- Methyl carbamate : This functional group is known for its role in various biological activities.
- Triazolo[4,3-a]pyrazine moiety : This heterocyclic structure is associated with significant pharmacological properties, including antimicrobial and anticancer activities.
- Piperidine ring : Contributes to the compound's ability to interact with biological targets.
The molecular formula of the compound is , and it possesses a molecular weight of approximately 378.5 g/mol.
Antimicrobial Activity
Research indicates that compounds containing the triazole and pyrazine structures exhibit notable antimicrobial properties. For instance, derivatives of triazolo-pyrazines have demonstrated effectiveness against various bacterial strains and fungi. The specific interactions of this compound with microbial enzymes could inhibit their growth and proliferation.
| Compound | Activity Type | Target Organism | IC50 Value |
|---|---|---|---|
| This compound | Antibacterial | E. coli | TBD |
| Triazolo-pyrazine derivative | Antifungal | C. albicans | TBD |
Anticancer Activity
The compound has shown potential in inhibiting cancer cell proliferation. Triazole derivatives are often explored for their ability to modulate pathways involved in tumor growth. In vitro studies have indicated that this compound may target specific kinases or proteases involved in cancer progression.
The mechanism of action for this compound likely involves:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Receptor Interaction : It could bind to specific receptors that regulate cell growth or apoptosis.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function within cells.
Study 1: Antibacterial Efficacy
In a recent study assessing the antibacterial efficacy of similar triazole derivatives against E. coli and S. aureus, compounds exhibited varying degrees of inhibition based on structural modifications. The study highlighted the importance of the triazole ring in enhancing activity against resistant strains.
Study 2: Anticancer Properties
A series of compounds similar to this compound were evaluated for their anticancer properties in human cancer cell lines. Results indicated that modifications to the piperidine structure significantly affected cytotoxicity and selectivity towards cancer cells over normal cells.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocyclic Systems
The [1,2,4]triazolo[4,3-a]pyrazine core distinguishes this compound from analogs such as triazolo[4,3-b]pyridazines (e.g., compounds 13–17 in ). Pyrazine (two meta-positioned nitrogens) versus pyridazine (two adjacent nitrogens) alters electron distribution and hydrogen-bonding capacity. For example, 6-methyl-N-(2-morpholino-4-ylethyl)[1,2,4]triazolo[4,3-b]pyridazin-8-amine () exhibits a pyridazine core, which may enhance π-stacking interactions compared to pyrazine.
Substituent Effects
- Sulfamoyl vs. Amine Linkers : The sulfamoyl group in the target compound provides a rigid, polar bridge, contrasting with the flexible amine linkers in ’s compounds (e.g., N-benzyl-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine ). This rigidity may reduce conformational entropy, improving target binding.
- Carbamate vs. Ester/Azide Groups: The methyl carbamate substituent offers hydrolytic stability compared to the azide and nitrile groups in 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile (). Carbamates also enhance solubility relative to hydrophobic esters like those in diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyltetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate ().
Physicochemical Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
